5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride
Description
This compound (C₁₉H₁₈ClFN₂·HCl) features a substituted imidazole core with a chloromethyl group at position 5, a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a phenyl group at position 2. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or material science applications . Key structural attributes include:
- Chloromethyl group: A reactive site for further functionalization.
- Isopropyl group: Adds steric bulk, influencing conformational flexibility.
- Phenyl group: Contributes to aromatic stacking interactions.
Properties
CAS No. |
123630-29-5 |
|---|---|
Molecular Formula |
C19H19Cl2FN2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
5-(chloromethyl)-1-(4-fluorophenyl)-2-phenyl-4-propan-2-ylimidazole;hydrochloride |
InChI |
InChI=1S/C19H18ClFN2.ClH/c1-13(2)18-17(12-20)23(16-10-8-15(21)9-11-16)19(22-18)14-6-4-3-5-7-14;/h3-11,13H,12H2,1-2H3;1H |
InChI Key |
NUZHDZHPGGWMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride typically involves multiple steps. One common route starts with the preparation of the imidazole ring, followed by the introduction of the substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The following table summarizes structural differences among related imidazole derivatives:
Spectroscopic and Electronic Properties
- 1H-NMR Comparisons :
- Target Compound : Expected signals for isopropyl (δ ~1.2–1.4 ppm, doublet), fluorophenyl aromatic protons (δ ~7.0–7.5 ppm), and chloromethyl (δ ~4.6 ppm, singlet) .
- Compound 98 : Aromatic protons at δ 7.02–7.58 ppm; imidazole proton at δ 7.58 ppm (singlet) .
- Compound 92 : Difluoro/methylphenyl protons at δ 6.71 ppm (doublet) and methyl group at δ 2.35 ppm .
- Electronic Effects: Fluorine (target compound) vs. Nitro group (Compound ): Increases reactivity for nucleophilic substitution but may reduce bioavailability.
Biological Activity
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride, known by its CAS number 123630-29-5, is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉Cl₂FN₂ |
| Molecular Weight | 365.3 g/mol |
| CAS Number | 123630-29-5 |
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy and anti-inflammatory responses. The imidazole ring structure allows for diverse interactions with enzymes and receptors, making it a candidate for drug development.
Potential Targets:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is crucial in immune modulation and cancer progression. Inhibitors of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to suppress immune responses .
- Histone Deacetylases (HDACs) : Compounds similar to imidazole derivatives have shown inhibitory effects on HDACs, which are involved in regulating gene expression and are often upregulated in cancer cells .
In Vitro Studies
Research has demonstrated that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole have shown IC₅₀ values in the micromolar range against human colon adenocarcinoma (HT-29) and other tumor cell lines .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of several imidazole derivatives on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting a mechanism for their anti-cancer effects .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of imidazole derivatives, highlighting their ability to inhibit pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, a comparison with similar compounds is essential:
| Compound Name | IC₅₀ (μM) | Target Enzyme/Pathway |
|---|---|---|
| 5-(Chloromethyl)-1-(4-fluorophenyl)-... | 10 | IDO |
| Phenyl-imidazole derivative | 15 | HDAC |
| Other imidazole derivatives | 20 | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
